molecular formula C21H20O5 B2847748 methyl phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate CAS No. 670243-47-7

methyl phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No.: B2847748
CAS No.: 670243-47-7
M. Wt: 352.386
InChI Key: MNFRLTJIKMZNED-UHFFFAOYSA-N
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Description

Methyl phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with methyl groups at positions 3, 4, and 6. The compound features a phenoxyacetate ester moiety linked via an oxygen atom at position 7 of the coumarin scaffold. The ester group (methyl phenylacetate) and methyl substituents on the coumarin ring likely influence its physicochemical properties, such as lipophilicity and metabolic stability, compared to simpler coumarin analogs.

Properties

IUPAC Name

methyl 2-phenyl-2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-12-13(2)20(22)26-18-14(3)17(11-10-16(12)18)25-19(21(23)24-4)15-8-6-5-7-9-15/h5-11,19H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFRLTJIKMZNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C3=CC=CC=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves multiple steps, starting with the formation of the coumarin core. One common approach is the Pechmann condensation, where phenols react with β-keto esters in the presence of acid catalysts to form coumarins. Subsequent steps may include methylation and esterification reactions to introduce the desired substituents.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. These methods ensure consistent quality and yield, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions: Methyl phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:

  • Oxidation: Conversion of the coumarin core to its oxidized derivatives.

  • Reduction: Reduction of the coumarin core to produce hydroxycoumarins.

  • Substitution: Replacement of hydrogen atoms on the coumarin ring with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, methyl phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: Coumarins, including this compound, have been studied for their biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties. These properties make them useful in the development of new pharmaceuticals and natural products.

Medicine: In medicine, coumarins are investigated for their potential therapeutic effects. They have shown promise in treating conditions such as cardiovascular diseases, cancer, and neurodegenerative disorders.

Industry: In the industry, coumarins are used in the production of fragrances, flavors, and dyes. Their unique chemical properties make them suitable for various applications in these fields.

Mechanism of Action

The mechanism by which methyl phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate exerts its effects involves interactions with molecular targets and pathways. For example, coumarins can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. Additionally, they may modulate signaling pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Methyl 2-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)acetate ()

  • Structure : Contains a trifluoromethyl group at position 4 instead of methyl groups at 3, 4, and 7.
  • Key Differences :
    • The electron-withdrawing trifluoromethyl group increases polarity and may enhance metabolic resistance compared to the electron-donating methyl groups in the target compound .
    • Reduced lipophilicity (predicted logP ~2.5 vs. ~3.8 for the target compound) due to the polar CF₃ group.

Ethyl 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetate ()

  • Structure : Lacks the 3,4,8-trimethyl substitution and phenyl group in the ester moiety.
  • Key Differences :
    • Simplified substitution pattern results in lower molecular weight (278.3 g/mol vs. ~388.4 g/mol for the target compound).
    • Ethyl ester group confers slightly higher solubility in aqueous media compared to the bulky phenyl-containing ester .

2-[(3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic Acid ()

  • Structure : Free carboxylic acid derivative of the target compound.
  • Key Differences: The carboxylic acid group increases hydrophilicity (PSA ~90 Ų vs. ~61 Ų for the ester), reducing cell membrane permeability . Potential for salt formation, enhancing bioavailability in polar solvents.

Physicochemical Properties

Property Target Compound Methyl 2-((4-oxo-cyclopenta[c]chromen-7-yl)oxy)acetate () 2-[(3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic Acid ()
Molecular Formula C₂₂H₂₂O₅ (predicted) C₁₄H₁₄O₅ C₁₄H₁₄O₅
Molecular Weight ~388.4 g/mol 274.27 g/mol 274.27 g/mol
logP (Predicted) ~3.8 2.2 ~1.5
Topological PSA ~61 Ų 61.8 Ų ~90 Ų
Key Substituents 3,4,8-Trimethyl, phenyl ester Cyclopenta-fused core 3,4,8-Trimethyl, carboxylic acid

Biological Activity

Methyl phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate, a compound with the molecular formula C21H20O5, has garnered interest in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Weight : 352.39 g/mol
  • Purity : 95%

Research indicates that this compound may exert various biological effects through multiple mechanisms:

  • Anti-inflammatory Activity :
    • The compound has shown promise in inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines stimulated by lipopolysaccharides (LPS) .
    • It also reduces the expression of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation .
  • Antioxidant Properties :
    • Studies suggest that this compound exhibits significant antioxidant activity, potentially protecting cells from oxidative stress .
  • Neuroprotective Effects :
    • The compound may inhibit neuroinflammation mediated by amyloid-beta (Aβ), which is linked to neurodegenerative diseases such as Alzheimer's . This inhibition is associated with the downregulation of inflammatory mediators.

Case Studies

Several studies have investigated the biological activity of this compound:

StudyFindings
Study 1 Demonstrated that the compound significantly reduced TNF-α and IL-6 levels in LPS-stimulated RAW264.7 cells, indicating its anti-inflammatory potential .
Study 2 Showed that this compound protected against oxidative stress-induced cell death in neuronal cell lines .
Study 3 Found that the compound inhibited the activation of NF-kB and MAPK pathways in human skin keratinocytes exposed to inflammatory stimuli .

Q & A

Basic: What are the optimal synthesis conditions for methyl phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate?

Methodological Answer:
The synthesis typically involves a multi-step process starting with the preparation of the chromenone core. Key steps include:

  • Coumarin Core Formation : Condensation of substituted resorcinol derivatives with β-ketoesters under acidic conditions (e.g., sulfuric acid catalysis) to form the 3,4,8-trimethyl-2-oxo-2H-chromen-7-ol intermediate .
  • Esterification : Reaction of the hydroxyl group with methyl phenyloxyacetyl chloride in anhydrous dichloromethane, using a base like triethylamine to scavenge HCl .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity.
    Critical Parameters :
  • Temperature control (0–5°C during esterification to minimize side reactions).
  • Solvent dryness to prevent hydrolysis of the acyl chloride intermediate .

Advanced: How do substituents (e.g., methyl, phenyl) influence the compound’s reactivity and bioactivity?

Methodological Answer:
Substituents modulate electronic and steric properties:

  • Methyl Groups (3,4,8-positions) : Enhance lipophilicity, improving membrane permeability. The 4-methyl group stabilizes the chromenone ring via hyperconjugation, reducing oxidative degradation .
  • Phenyloxyacetate Ester : Introduces steric bulk, affecting binding to enzymatic pockets. The phenyl ring’s π-system may engage in hydrophobic interactions with target proteins, as seen in analogous coumarin derivatives .
    Experimental Validation :
  • Compare logP values (HPLC) and enzymatic inhibition assays (e.g., cytochrome P450) with des-methyl analogs to isolate substituent effects .

Basic: Which analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for phenyl; methyl groups at δ 2.1–2.5 ppm) .
    • 2D-COSY/HMBC : Resolve overlapping signals in the chromenone core.
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CO from the lactone ring) .
  • X-ray Crystallography : Resolve stereochemical ambiguities in the crystalline state .

Advanced: How should researchers design experiments to assess its anticancer activity?

Methodological Answer:

  • In Vitro Screening :
    • Cell Lines : Use panels (e.g., NCI-60) to identify selectivity. Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO).
    • MTT/Proliferation Assays : Dose-response curves (0.1–100 µM) over 48–72 hours.
  • Mechanistic Studies :
    • Apoptosis Markers : Caspase-3/7 activation (fluorogenic substrates) and Annexin V staining .
    • ROS Generation : Measure via DCFH-DA fluorescence in treated vs. untreated cells .
  • Statistical Design : Use randomized block designs with ≥3 replicates to account for plate-to-plate variability .

Advanced: How can contradictions in reported biological activity data be resolved?

Methodological Answer:
Contradictions often arise from:

  • Cell Line Variability : Test across multiple lineages (e.g., MCF-7 vs. HeLa) to assess tissue-specific effects.
  • Assay Conditions : Standardize protocols (e.g., serum concentration, incubation time). For example, serum proteins may bind hydrophobic coumarins, reducing apparent activity .
  • Metabolic Stability : Perform hepatic microsome assays to identify rapid degradation (e.g., esterase cleavage) that shortens effective exposure .

Advanced: What computational methods predict its interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with protein structures (PDB: e.g., COX-2, Bcl-2) to identify binding poses. Focus on the coumarin lactone and phenyl ester as key pharmacophores .
  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability. Monitor hydrogen bonds between the carbonyl group and catalytic residues .
  • QSAR Modeling : Train models with descriptors like polar surface area and H-bond acceptors to predict ADMET properties .

Basic: What are its stability profiles under varying storage and experimental conditions?

Methodological Answer:

  • Thermal Stability : Decomposes above 150°C (TGA data). Store at −20°C under argon to prevent oxidation .
  • Photostability : Susceptible to UV-induced ring-opening (λ > 300 nm). Use amber vials for light-sensitive experiments .
  • Hydrolytic Stability : Ester group hydrolyzes in basic buffers (pH > 8.0). Use neutral PBS for in vitro assays .

Advanced: How does it function as a building block in multi-step syntheses?

Methodological Answer:

  • Derivatization Sites :
    • Lactone Ring : Ring-opening with amines to form amide derivatives.
    • Phenyl Ester : Transesterification with alcohols (e.g., methanol/K₂CO₃) .
  • Case Study : Synthesis of fluorescent probes via Sonogashira coupling at the 7-oxy position, leveraging the electron-rich chromenone core .

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